molecular formula C13H19N3O B012245 N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide CAS No. 100450-98-4

N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide

Numéro de catalogue: B012245
Numéro CAS: 100450-98-4
Poids moléculaire: 233.31 g/mol
Clé InChI: DZMDLTMWYNWMFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been shown to have antimicrobial activity , suggesting that the targets could be microbial proteins or enzymes

Mode of Action

It’s suggested that similar compounds may exert their effects by perturbing the cytoplasmic membrane and interacting intracellularly . This could lead to changes in cell function and viability. More detailed studies are required to elucidate the exact mode of action of this compound.

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds , it’s plausible that this compound could interfere with essential biochemical pathways in microbes, leading to their death or growth inhibition

Result of Action

Based on the potential antimicrobial activity of similar compounds , it can be hypothesized that this compound may lead to the death or growth inhibition of microbes

Activité Biologique

N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as piperidine derivatives. The synthesis typically involves the reaction between 4-aminophenyl and piperidine derivatives with acetic anhydride or acetyl chloride, yielding high purity with yields ranging from 70% to 90%. The molecular structure is characterized by an amine group attached to a piperidine ring, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate neurotransmitter levels in synaptic clefts, thereby enhancing neuronal communication and potentially reducing seizure frequency. Additionally, the compound exhibits inhibition of acetylcholinesterase (AChE), positioning it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease by increasing acetylcholine levels in the brain.

Antihistaminic Properties

This compound has demonstrated significant antihistaminic activity in animal models, suggesting its potential use in treating allergic reactions. This property is particularly relevant for managing symptoms associated with allergies and hay fever.

Anticonvulsant Activity

Research has shown that derivatives similar to this compound exhibit anticonvulsant properties. In studies involving animal models, these compounds have been tested for their efficacy against induced seizures, showing promising results in reducing seizure frequency and severity .

Antimicrobial Activity

Recent studies indicate that piperidine derivatives possess antimicrobial properties. This compound has been evaluated for its antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Research Findings and Case Studies

A summary of key findings related to the biological activity of this compound is presented in the following table:

Activity Effect Reference
AntihistaminicSignificant reduction in allergy symptoms
AnticonvulsantReduced seizure frequency in animal models
AntimicrobialEffective against S. aureus and E. coli
AChE InhibitionIncreased acetylcholine levels in brain tissue

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Route 1 : Reacting 2-chloro-N-(4-aminophenyl)acetamide derivatives with piperidine in polar aprotic solvents (e.g., DMF or acetone) under reflux, using triethylamine as a catalyst. Reaction progress is monitored via TLC, and products are purified via recrystallization (e.g., ethanol) .
  • Route 2 : Reduction of nitro intermediates (e.g., 2-(piperidin-1-yl)-N-(4-nitrophenyl)acetamide) using zinc dust and HCl in ethanol at low temperatures (-10°C), followed by neutralization and extraction .

Key Optimization Parameters :

ParameterExample ValuesReference
SolventDimethyl ketone, DMF
CatalystTriethylamine
TemperatureReflux (~80°C)
Reaction Time13–24 hours
PurificationRecrystallization (ethanol)

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated DMSO or CDCl3 to confirm substituent positions and piperidine ring integration .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., FAB or ESI) to verify molecular weight (e.g., observed [M+1]+ at m/z 416.15 in related compounds) .
  • Elemental Analysis : Combustion analysis to validate C, H, N, O content (e.g., ±0.05% deviation from theoretical values) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How is the compound screened for initial pharmacological activity?

Answer:

  • In Vitro Assays :
    • TH17 Differentiation : Test modulation of RORγt activity in T-cell cultures using ELISA for IL-17A (e.g., IC50 values <1 µM in ROR ligand studies) .
    • Cytotoxicity : MTT or Mosmann assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to rule out nonspecific cell death .
  • Target Binding : Radioligand displacement assays (e.g., using [3H]-labeled RORγ ligands) to determine binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Answer: Discrepancies may arise from variations in assay conditions or compound stability. Mitigation strategies include:

  • Standardized Protocols : Use identical cell lines (e.g., Jurkat T-cells for RORγ studies) and buffer systems (pH 7.4 PBS) .
  • Stability Testing : Assess compound degradation via LC-MS under assay conditions (e.g., 37°C in culture media) .
  • Positive Controls : Include reference compounds (e.g., SR1001 for RORγ inhibition) to validate assay reproducibility .

Q. What strategies improve solubility for in vivo studies?

Answer:

  • Salt Formation : Prepare hydrochloride salts by reacting the free base with HCl in ethanol .
  • Co-Solvent Systems : Use 10% DMSO + 20% Cremophor EL in saline for intravenous administration .
  • Micronization : Reduce particle size to <10 µm via ball milling to enhance dissolution rates .

Q. How can mechanistic studies confirm RORγ modulation as the primary target?

Answer:

  • Knockout Models : Compare activity in wild-type vs. RORγ-KO T-cells using siRNA or CRISPR-Cas9 .
  • Transcriptomics : RNA-seq to identify downstream genes (e.g., IL-17A, IL-23R) affected by treatment .
  • X-ray Crystallography : Resolve co-crystal structures of the compound bound to RORγ ligand-binding domain (LBD) .

Q. How are reaction conditions optimized to minimize impurities?

Answer:

  • Stepwise Monitoring : Use TLC or in-situ IR spectroscopy to detect intermediates (e.g., unreacted chloroacetamide) .
  • Column Chromatography : Employ silica gel columns with gradient elution (hexane → ethyl acetate) for challenging separations .
  • Temperature Control : Maintain sub-zero temperatures during reduction steps to prevent side reactions (e.g., over-reduction of nitro groups) .

Q. What methods validate in vitro findings in animal models?

Answer:

  • Pharmacokinetics : Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS after oral/intravenous dosing in rodents .
  • Disease Models : Test efficacy in autoimmune models (e.g., EAE for multiple sclerosis) with dose-dependent IL-17 suppression .
  • Toxicology : Assess liver/kidney function via ALT, AST, and BUN levels after 28-day repeated dosing .

Propriétés

IUPAC Name

N-(4-aminophenyl)-2-piperidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-11-4-6-12(7-5-11)15-13(17)10-16-8-2-1-3-9-16/h4-7H,1-3,8-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMDLTMWYNWMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360105
Record name N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100450-98-4
Record name N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.